molecular formula C10H9BrF4O B6292830 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene CAS No. 2413441-24-2

5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B6292830
CAS No.: 2413441-24-2
M. Wt: 301.07 g/mol
InChI Key: AQUAEZPUVWOROQ-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9BrF4O It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method involves the bromination of a fluorinated benzene derivative, followed by the introduction of isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 3-Bromobenzotrifluoride

Uniqueness

5-Bromo-1-fluoro-2-isopropoxy-3-(trifluoromethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties. The presence of both bromine and fluorine atoms, along with the isopropoxy and trifluoromethyl groups, makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with other molecules, making it valuable in research and industrial applications.

Properties

IUPAC Name

5-bromo-1-fluoro-2-propan-2-yloxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O/c1-5(2)16-9-7(10(13,14)15)3-6(11)4-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAEZPUVWOROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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